Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by a 4-chlorobenzoyl group at position 7 and a 2-fluorophenyl substituent at position 3. The ethyl carboxylate at position 5 enhances solubility and modulates electronic properties.
Properties
CAS No. |
302912-52-3 |
|---|---|
Molecular Formula |
C23H16ClFN2O3 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16ClFN2O3/c1-2-30-23(29)17-11-21(22(28)14-7-9-15(24)10-8-14)27-13-26-19(12-20(17)27)16-5-3-4-6-18(16)25/h3-13H,2H2,1H3 |
InChI Key |
XRWHNZFCXXUILL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
7-(4-Chlorobenzoyl) Functionalization via Nucleophilic Aromatic Substitution
The 4-chlorobenzoyl group at position 7 is installed via nucleophilic aromatic substitution (SNAr). A chlorinated pyrrolo[1,2-c]pyrimidine intermediate reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) . This reaction proceeds in dichloromethane (DCM) at 0°C to room temperature, achieving yields of 70–75% .
Mechanism:
Ethyl Esterification at Position 5
The ethyl carboxylate group is introduced early in the synthesis to avoid side reactions. A common approach involves esterifying a carboxylic acid intermediate with ethanol using thionyl chloride (SOCl₂) as an activating agent. For example, treating pyrrolo[1,2-c]pyrimidine-5-carboxylic acid with SOCl₂ followed by ethanol yields the ethyl ester with >90% efficiency.
Procedure:
-
Activation:
-
Esterification:
Green Chemistry Approach Using β-Cyclodextrin
A sustainable route employs β-cyclodextrin as a supramolecular catalyst in aqueous media . The one-pot synthesis combines pyrrole-2-carbaldehyde, TosMIC, and substituent precursors in water at 50°C. β-Cyclodextrin facilitates the reaction by encapsulating hydrophobic reactants, achieving yields of 65–75% .
Advantages:
Comparative Analysis of Methods
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (SEAr) at C7
The C7 position demonstrates preferential reactivity in SEAr due to electron-rich aromatic character enhanced by the adjacent pyrrole ring. Key functionalization reactions include:
Mechanistic Insight : DFT studies confirm enhanced electron density at C7 due to conjugation with the pyrrole ring, favoring electrophilic attack .
Multi-Functionalization Challenges
Attempts to introduce a second substituent at C5 or C7 require precise control:
| Starting Material | Second Reaction | Conditions | Outcome | Yield |
|---|---|---|---|---|
| C7-Cl derivative | Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | C5-NO₂ product (12a ) | 46% |
| C7-Br derivative | Bromination (NBS, DCM) | RT, 10 h | C5-Br product (12b ) | 40% |
| C7-Cl derivative | Chlorination (NCS, HCl) | RT, >10 h | Mixture of mono-/di-Cl products | 30–35% |
Critical Factor : Prolonged reaction times or acidic media promote halogen migration ("halogen dance"), reducing selectivity .
Nucleophilic Aromatic Substitution
The 4-chlorobenzoyl group participates in SNAr reactions with strong nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 120°C, 12 h | 4-(Piperidin-1-yl)benzoyl | 58% |
| KSCN | DMSO, 100°C, 6 h | 4-Thiocyanatobenzoyl | 44% |
Limitation : Electron-withdrawing substituents (e.g., F at 2-Ph) reduce ring activation, requiring harsh conditions.
Cross-Coupling Reactions
The 2-fluorophenyl group enables palladium-mediated couplings:
| Reaction Type | Catalysts/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Biaryl derivatives | 50–65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 38–42% |
Optimization : Microwave-assisted synthesis (150°C, 20 min) improves yields by 15–20% .
Stability Under Reactive Conditions
The compound degrades under strongly oxidizing or reducing environments:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| HNO₃ (conc.) | Decomposition to nitro-byproducts | Oxidative ring-opening |
| LiAlH₄ | Over-reduction of ester and ketone | Loss of benzoyl group |
Comparative Reactivity of Analogues
Substituent effects on reaction outcomes:
| Compound Modification | SEAr Reactivity (C7) | Hydrolysis Rate (C5-ester) |
|---|---|---|
| 4-Fluorobenzoyl (vs. 4-Cl) | Increased | 1.2× faster |
| 3-(4-Cl-Ph) (vs. 2-F-Ph) | Decreased | No significant change |
Data derived from comparative DFT and experimental studies .
Key Research Findings
-
Regioselectivity : C7 > C5 in SEAr due to electronic delocalization (NICS calculations confirm aromaticity) .
-
Halogen Dance : Observed during dihalogenation, necessitating neutral pH and short reaction times .
-
Synthetic Utility : Functionalization at C7 enables rapid diversification for medicinal chemistry applications.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is hypothesized to possess similar COX-2 inhibitory activity due to the electron-withdrawing effects of the fluorine atom and the structural characteristics of the pyrimidine ring.
- Mechanism of Action : The compound may inhibit COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
Anticancer Activity
The anticancer potential of pyrrolo[1,2-c]pyrimidine derivatives has been extensively studied. This compound may exhibit cytotoxic effects against various cancer cell lines.
- Case Studies : Research has shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The incorporation of halogenated aromatic groups is known to enhance these effects by increasing lipophilicity and facilitating cellular uptake.
Potential Applications in Drug Development
Given its structural attributes and biological activities, this compound holds promise for further development as:
- Anti-inflammatory agents : Targeting chronic inflammatory diseases.
- Anticancer therapeutics : Focusing on specific cancer types where traditional treatments are ineffective or have severe side effects.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Properties
Key structural variations among analogs include modifications to the benzoyl group (position 7) and the aryl substituent (position 3). These changes influence electronic properties, steric effects, and biological or photophysical activities.
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-Withdrawing vs. In contrast, methoxy or dimethoxy groups (e.g., in ) donate electrons, extending π-conjugation and improving fluorescence .
Photophysical Properties
Fluorescence quantum yields are highly dependent on substituents:
- High Quantum Yield : Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)... exhibits a quantum yield of 55% due to extended conjugation from biphenylyl and methoxy groups .
- Target Compound: No direct fluorescence data is available, but its electron-withdrawing groups (Cl, F) may reduce quantum yield compared to methoxy analogs.
Predicted Physicochemical Properties
Collision cross-section (CCS) values from analogs suggest substituent-dependent trends:
Table 2: Collision Cross-Section (CCS) Comparison
*Estimated based on smaller Cl vs. Br and steric effects of 2-fluorophenyl.
Biological Activity
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS No. 302912-52-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and related findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C23H16ClFN2O3
- Molecular Weight : 422.84 g/mol
- Structure : The compound features a pyrrolo[1,2-c]pyrimidine core, with substituents including a 4-chlorobenzoyl group and a 2-fluorophenyl group, which may enhance its biological interactions.
Biological Activity Overview
The biological activity of this compound is still under investigation; however, its structural characteristics suggest potential efficacy against various targets, particularly in cancer therapy and infectious diseases.
Potential Biological Activities
- Anticancer Activity : Compounds with similar structural motifs have demonstrated anticancer properties. The presence of halogenated substituents like chlorine and fluorine may enhance the compound's lipophilicity and binding affinity to biological targets, potentially increasing its efficacy in inhibiting tumor growth.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrrolo[1,2-c]pyrimidines exhibit antimicrobial activity, suggesting that this compound may also possess similar effects.
- Enzyme Inhibition : The compound's ability to inhibit specific kinases involved in cellular signaling pathways is under exploration. For instance, some related compounds have shown strong inhibition against kinases such as VEGFR-2, which plays a crucial role in angiogenesis.
Synthesis and Methodology
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Pyrrolo[1,2-c]pyrimidine Core : This may involve cyclization reactions using appropriate precursors.
- Substitution Reactions : The introduction of the 4-chlorobenzoyl and 2-fluorophenyl groups can be achieved through electrophilic aromatic substitution or coupling reactions.
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-(4-Chlorobenzoyl)-3-(phenyl)pyrrolo[1,2-c]pyrimidine | Structure | Anticancer |
| Ethyl 7-(benzyloxycarbonyl)-3-(naphthalen-2-yl)pyrrolo[1,2-c]pyrimidine | Structure | Antimicrobial |
| 6-Methylpyrido[1,2-c]pyrimidine derivatives | Structure | Anti-inflammatory |
Q & A
Q. Basic
- NMR : 1H/13C NMR to confirm substituent positions (e.g., J-coupling for fluorophenyl protons, δ ~7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns (Cl, F).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and aryl ketone (C=O ~1680 cm⁻¹).
- XRD : Definitive structural assignment via single-crystal diffraction (e.g., SHELXL refinement) .
How to resolve contradictions between computational modeling and experimental XRD data for the pyrrolo[1,2-c]pyrimidine core?
Advanced
Discrepancies often arise from conformational flexibility or crystal packing effects. Methodological steps:
Refinement Parameters : Adjust thermal displacement parameters (ADPs) in SHELXL to account for dynamic disorder .
DFT Comparison : Compare optimized geometries (B3LYP/6-31G*) with XRD torsional angles.
Twinned Data Handling : For non-merohedral twinning, use TWINABS (Bruker) or CrysAlisPro (Rigaku) for integration .
Case Study : In , a triclinic crystal (P1 space group) showed a 0.224 Å deviation from planarity in the pyrimidine ring, resolved via iterative refinement cycles.
What purification techniques are recommended to achieve >95% purity?
Q. Basic
- Recrystallization : Use ethyl acetate/ethanol (3:2 v/v) for high-purity crystals .
- Prep-HPLC : C18 column with gradient elution (acetonitrile/water + 0.1% TFA).
- Solvent Extraction : Partition between dichloromethane and brine to remove hydrophilic impurities.
How to address crystallographic disorder in the 2-fluorophenyl moiety during structural refinement?
Advanced
Disorder in aromatic rings is common due to rotational freedom. Solutions include:
- Multi-Component Modeling : Split the disordered atoms into two or more sites with occupancy factors summing to 1.
- Restraints : Apply SIMU/DELU restraints in SHELXL to limit unrealistic ADPs.
- Validation Tools : Check R1/wR2 convergence and Fo/Fc maps post-refinement.
Example : In , the 2-fluorophenyl group exhibited 30:70 disorder, resolved using PART instructions in SHELXL-2018 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
